

# 4-Bromo-2-fluoro-5-methylbenzonitrile physical properties

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## Compound of Interest

Compound Name: 4-Bromo-2-fluoro-5-methylbenzonitrile

Cat. No.: B1517404

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An In-depth Technical Guide to the Physical Properties of **4-Bromo-2-fluoro-5-methylbenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: Unveiling a Key Building Block

**4-Bromo-2-fluoro-5-methylbenzonitrile**, identified by its CAS Number 916792-13-7, is a halogenated aromatic nitrile of significant interest in medicinal chemistry and materials science. [1][2] Its trifunctional nature—featuring a reactive bromine atom, a directing fluorine atom, and a versatile nitrile group—makes it a valuable intermediate for synthesizing complex molecular architectures. The strategic placement of these groups on the benzene ring allows for selective and diverse chemical transformations, such as cross-coupling reactions at the bromine site and nucleophilic substitution or modification of the nitrile moiety. Understanding the fundamental physical properties of this compound is a critical first step for its effective use in laboratory synthesis, process development, and scale-up operations. This guide provides a comprehensive overview of its core physical characteristics, standardized protocols for their determination, and essential safety and handling information.

## Section 1: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, purification strategies, and formulation processes. While

some experimental data for **4-Bromo-2-fluoro-5-methylbenzonitrile** is available, other properties are inferred from its chemical structure and data from analogous compounds.

## Identification and Molecular Characteristics

- IUPAC Name: **4-Bromo-2-fluoro-5-methylbenzonitrile**
- Synonyms: Benzonitrile, 4-bromo-2-fluoro-5-methyl-; 2-Fluoro-4-bromo-5-methylbenzonitrile[3][4]
- CAS Number: 916792-13-7[1][2][5][6][7]
- Molecular Structure:



Chemical structure of 4-Bromo-2-fluoro-5-methylbenzonitrile

**Figure 1.** Chemical Structure of **4-Bromo-2-fluoro-5-methylbenzonitrile**

## Summary of Physical Data

The quantitative physical data for **4-Bromo-2-fluoro-5-methylbenzonitrile** are summarized in the table below. This data is essential for handling, reaction setup, and purification.

Property	Value	Source / Comment
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN	[4][5]
Molecular Weight	214.03 g/mol	[4][5][7]
Physical Form	Solid	At 20°C[5]
Appearance	White to off-white crystalline solid	Inferred from typical appearance of pure organic solids
Melting Point	92-98°C	Experimental value[5][8]
Boiling Point	260.3 ± 35.0 °C	Predicted value at 760 Torr[3]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate)	Inferred from its non-polar aromatic structure and data for similar compounds
Purity	≥98% (by GC)	Commercially available purity[5][8]

## Section 2: Experimental Protocols for Property Determination

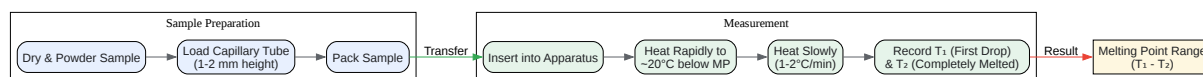
For researchers who need to verify the properties of a synthesized batch or work with a new derivative, applying standardized determination methods is paramount. The following section details the protocols for measuring key physical properties.

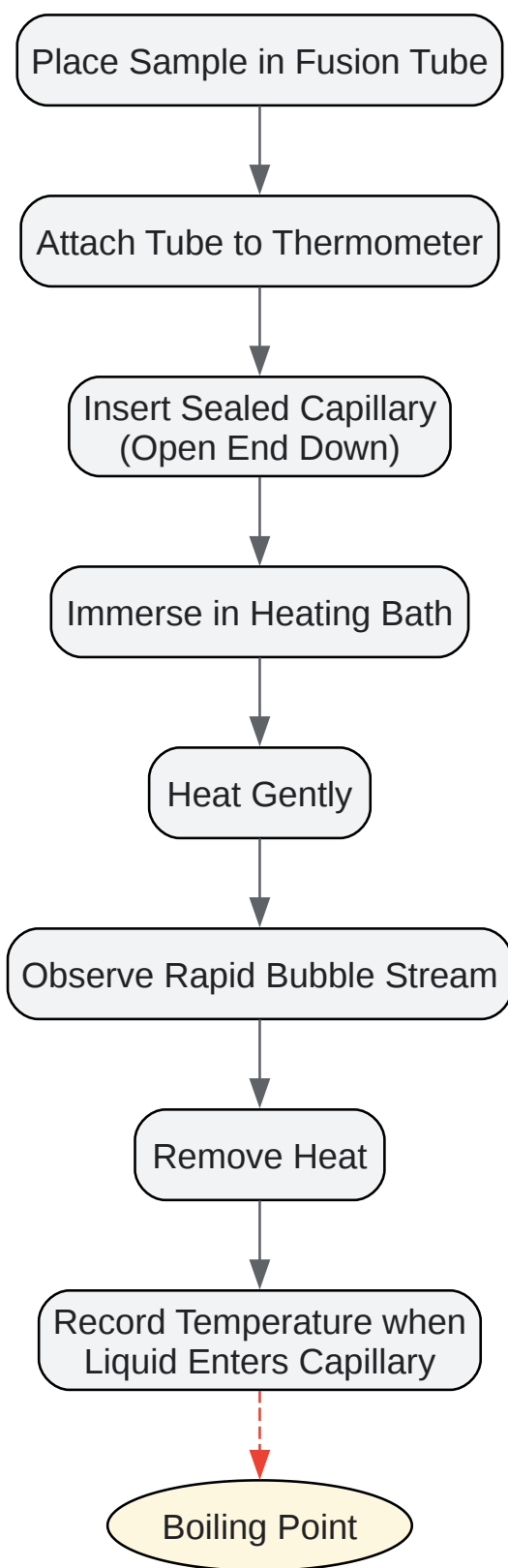
### Melting Point Determination

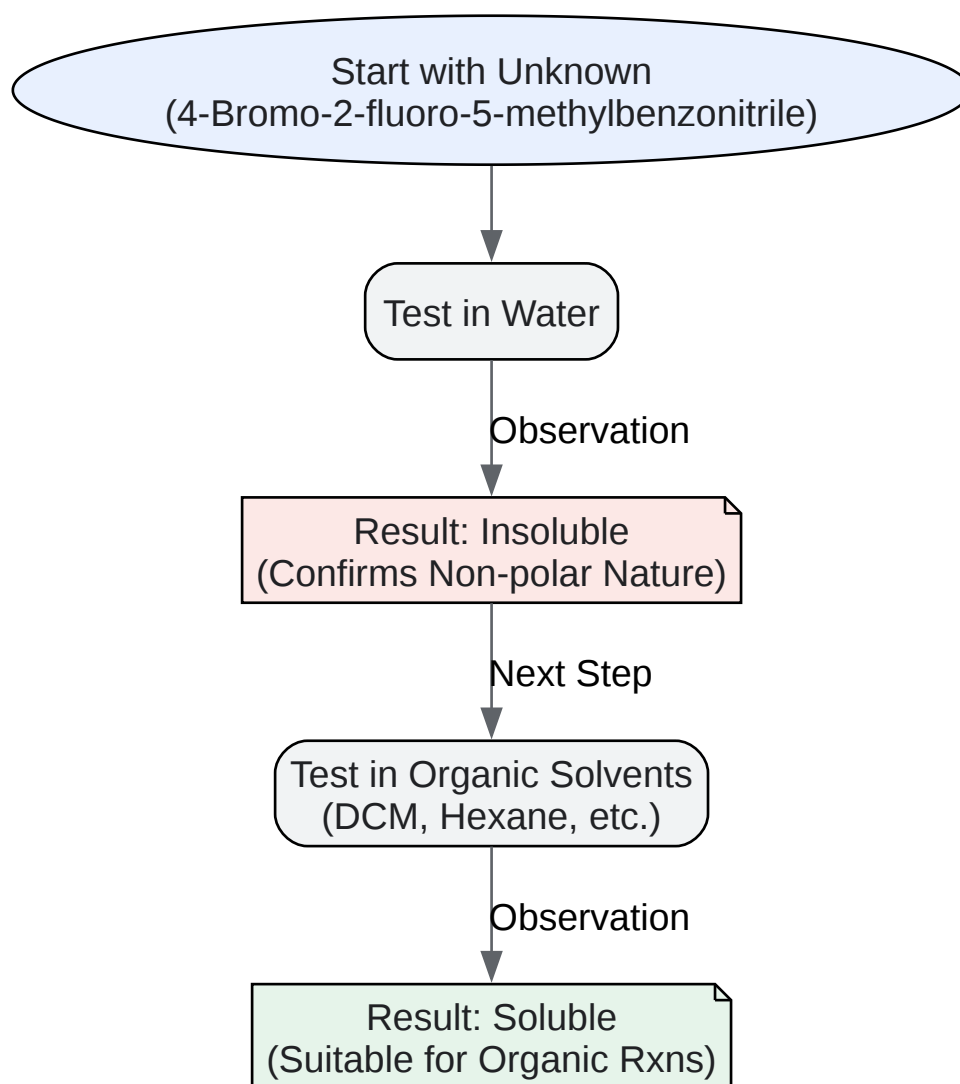
The melting point provides a quick and effective measure of a crystalline solid's purity.[9] A sharp melting range (0.5-1.0°C) typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method using a Digital Apparatus

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm in height) should enter the tube.[\[9\]](#)
- **Packing:** Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a digital melting point apparatus.
- **Rapid Determination (Optional):** Perform a quick run by heating rapidly (e.g., 10-20°C/min) to find an approximate melting range. Allow the apparatus to cool significantly before the precise measurement.[\[10\]](#)
- **Precise Determination:** Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point.[\[10\]](#) Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- **Observation & Recording:** Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the last crystal melts ( $T_2$ ). The melting range is  $T_1 - T_2$ .[\[11\]](#)







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